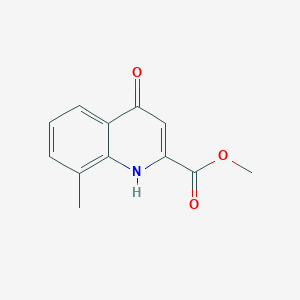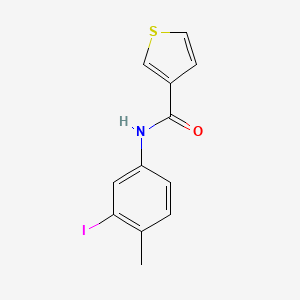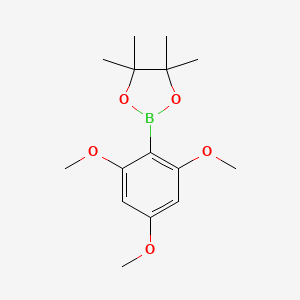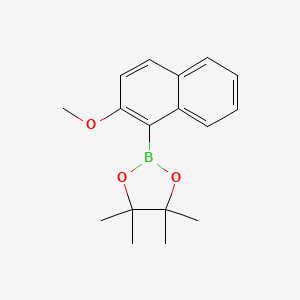
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-hydroxy-8-methylquinoline-2-carboxylate” is a chemical compound with the CAS Number: 849022-03-3. It has a molecular weight of 217.22 . The IUPAC name for this compound is methyl 8-methyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate . This compound is an important heterocyclic compound used in various fields of research and industry.
Molecular Structure Analysis
The InChI code for “Methyl 4-hydroxy-8-methylquinoline-2-carboxylate” is 1S/C12H11NO3/c1-7-4-3-5-8-10 (14)6-9 (12 (15)16-2)13-11 (7)8/h3-6H,1-2H3, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 4-hydroxy-8-methylquinoline-2-carboxylate” has a molecular weight of 217.22 . The compound is typically stored in a sealed, dry environment at room temperature .Aplicaciones Científicas De Investigación
Antitubercular Agents
“Methyl 4-hydroxy-8-methylquinoline-2-carboxylate” may be used in the synthesis of compounds with antitubercular properties. Quinoline derivatives have been explored for their potential to inhibit Mycobacterium tuberculosis, the bacteria responsible for tuberculosis .
Alzheimer’s Disease Treatment
The compound could be involved in the synthesis of 2-arylethenylquinoline derivatives, which are being studied for the treatment of Alzheimer’s disease due to their ability to interact with amyloid-beta peptides and tau proteins associated with the disease .
Anticancer Agents
Quinoline derivatives are known for their anticancer activities. They can act as chelators for metalloproteins and inhibitors of 2OG-dependent enzymes, which are strategies used in targeting cancer cells .
Neuroprotection
The iron-chelating properties of quinoline compounds make them candidates for neuroprotective agents, potentially useful in conditions like Parkinson’s disease where iron accumulation is a concern .
Anti-HIV Agents
Some quinoline derivatives have shown promise as anti-HIV agents, possibly by interfering with viral replication or by acting as inhibitors of enzymes crucial to the HIV life cycle .
Antifungal and Antileishmanial Agents
These compounds may also serve as antifungal and antileishmanial agents, providing treatment options for fungal infections and leishmaniasis, a disease caused by parasites .
Pharmaceutical Intermediate
“Methyl 4-hydroxy-8-methylquinoline-2-carboxylate” can be an intermediate in pharmaceutical synthesis, contributing to the production of various drugs .
Synthetic Organic Chemistry
Quinolines are important scaffolds in synthetic organic chemistry, suggesting that this compound could be used in creating diverse organic molecules for research and industrial applications .
Propiedades
IUPAC Name |
methyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-8-10(14)6-9(12(15)16-2)13-11(7)8/h3-6H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGWTGWGUFVSGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(N2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621555 |
Source


|
| Record name | Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-8-methylquinoline-2-carboxylate | |
CAS RN |
849022-03-3 |
Source


|
| Record name | Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














